2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide
Overview
Description
2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a complex organic compound with a unique structure that combines a quinoline core with a tetrahydrofuran moiety
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The hydroxyl group is then introduced via a selective hydroxylation reaction.
The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the quinoline intermediate. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tetrahydrofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the tetrahydrofuran moiety.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at a different position.
Quinolinecarboxamides: A broader class of compounds with varying substituents on the quinoline ring.
Uniqueness
2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is unique due to the combination of the quinoline core with the tetrahydrofuran moiety and the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-8-12(11-5-1-2-6-13(11)17-14)15(19)16-9-10-4-3-7-20-10/h1-2,5-6,8,10H,3-4,7,9H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBGCPLHOAOUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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